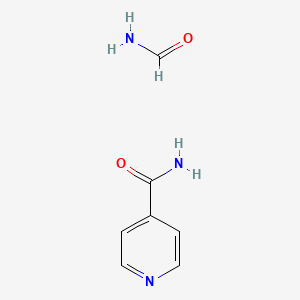

Isonicotinamideformamide co-crystal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le co-cristal d'isonicotinamideformamide est un système cristallin multicomposants composé d'isonicotinamide et de formamide. Les co-cristaux sont connus pour leurs propriétés uniques, qui découlent des interactions entre les différents composants. Ces interactions entraînent souvent une amélioration des propriétés physicochimiques par rapport aux composants individuels.

Méthodes De Préparation

La préparation du co-cristal d'isonicotinamideformamide peut être réalisée selon plusieurs méthodes :

Méthodes en solution : Cela inclut la co-cristallisation par évaporation, la cristallisation par refroidissement, la co-cristallisation par réaction et la conversion de la suspension isotherme.

Méthodes à l'état solide : Des techniques telles que le co-broyage et le broyage assisté par liquide sont utilisées.

Les méthodes de production industrielle impliquent souvent la mise à l'échelle de ces techniques de laboratoire tout en assurant la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Le co-cristal d'isonicotinamideformamide subit diverses réactions chimiques, principalement dictées par les groupes fonctionnels présents dans l'isonicotinamide et la formamide :

Liaison hydrogène : L'interaction principale dans le co-cristal est la liaison hydrogène entre les groupes amide de l'isonicotinamide et les molécules de formamide.

Oxydation et réduction : Bien que le co-cristal lui-même soit stable, les composants individuels peuvent subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactions de substitution : Les groupes amide de l'isonicotinamide peuvent participer à des réactions de substitution, conduisant à la formation de dérivés aux propriétés différentes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le co-cristal d'isonicotinamideformamide a plusieurs applications de recherche scientifique :

Produits pharmaceutiques : Les co-cristaux sont utilisés pour améliorer la solubilité, la stabilité et la biodisponibilité des médicaments peu solubles.

Science des matériaux : Les propriétés uniques des co-cristaux les rendent adaptés à la mise au point de nouveaux matériaux aux propriétés mécaniques, thermiques et optiques spécifiques.

5. Mécanisme d'action

Le mécanisme d'action du co-cristal d'isonicotinamideformamide est principalement basé sur les interactions de liaison hydrogène entre les composants. Ces interactions stabilisent la structure du co-cristal et améliorent ses propriétés physicochimiques. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique du co-cristal. Par exemple, dans les produits pharmaceutiques, le co-cristal peut améliorer la solubilité et la biodisponibilité du médicament, conduisant à de meilleurs résultats thérapeutiques .

Applications De Recherche Scientifique

Isonicotinamideformamide co-crystal has several scientific research applications:

Pharmaceuticals: Co-crystals are used to enhance the solubility, stability, and bioavailability of poorly soluble drugs.

Materials Science: The unique properties of co-crystals make them suitable for use in the development of new materials with specific mechanical, thermal, and optical properties.

Biology and Medicine: The improved solubility and stability of co-crystals can enhance the efficacy of drugs and reduce side effects, making them valuable in medical research and drug development.

Mécanisme D'action

The mechanism of action of isonicotinamideformamide co-crystal is primarily based on the hydrogen bonding interactions between the components. These interactions stabilize the co-crystal structure and enhance its physicochemical properties. The molecular targets and pathways involved depend on the specific application of the co-crystal. For example, in pharmaceuticals, the co-crystal can improve drug solubility and bioavailability, leading to better therapeutic outcomes .

Comparaison Avec Des Composés Similaires

Le co-cristal d'isonicotinamideformamide peut être comparé à d'autres co-cristaux similaires, tels que :

Co-cristal d'acide formique/pyridine : Comme l'isonicotinamideformamide, ce co-cristal implique des interactions de liaison hydrogène et présente des propriétés physicochimiques améliorées.

Composés à base d'isonicotinamide : D'autres co-cristaux impliquant l'isonicotinamide, tels que ceux avec l'acide 3,5-dinitrobenzoïque, présentent des motifs de liaison hydrogène uniques et des paysages structuraux.

Le caractère unique du co-cristal d'isonicotinamideformamide réside dans sa combinaison spécifique de composants et les propriétés qui en résultent, qui peuvent être adaptées à diverses applications.

Propriétés

Numéro CAS |

877176-01-7 |

|---|---|

Formule moléculaire |

C7H9N3O2 |

Poids moléculaire |

167.17 g/mol |

Nom IUPAC |

formamide;pyridine-4-carboxamide |

InChI |

InChI=1S/C6H6N2O.CH3NO/c7-6(9)5-1-3-8-4-2-5;2-1-3/h1-4H,(H2,7,9);1H,(H2,2,3) |

Clé InChI |

ZOPWAOWFKHFXRV-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC=C1C(=O)N.C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12609683.png)

![5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609694.png)

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclopropyl]-2-methylbenzamide](/img/structure/B12609696.png)

![N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine](/img/structure/B12609737.png)

![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12609760.png)